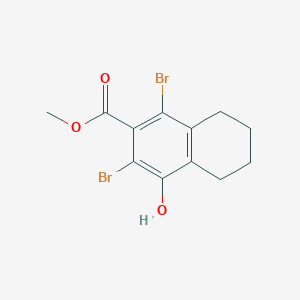

Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a halogenated tetrahydronaphthalene derivative featuring a complex substitution pattern. Its structure includes a partially hydrogenated naphthalene core with two bromine atoms at positions 1 and 3, a hydroxyl group at position 4, and a methyl ester at position 2. This compound’s structural complexity makes it a subject of interest in synthetic organic chemistry, particularly in studies exploring regioselective substitution and steric effects in polycyclic systems.

Properties

IUPAC Name |

methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2O3/c1-17-12(16)8-9(13)6-4-2-3-5-7(6)11(15)10(8)14/h15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLRZCLMJBMXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(CCCC2)C(=C1Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing features are its bromine substituents and hydroxyl-ester combination . Below is a comparison with structurally related tetrahydronaphthalene derivatives:

Key Observations :

- Bromine vs. Amino Groups: Bromine increases molecular weight and electronegativity compared to amino analogs, enhancing reactivity in electrophilic substitutions but reducing solubility in polar solvents .

- Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound enables hydrogen bonding, unlike the ketone in the ethyl ester derivative , which may affect crystallization behavior.

Physicochemical Properties

- Melting Points: Brominated derivatives (e.g., 102–103.5°C in ) generally exhibit higher melting points than hydroxylated or amino analogs due to stronger intermolecular forces.

- Solubility: The target compound’s bromine and hydroxyl groups create a balance between polar and nonpolar solubility, whereas the ethyl ester derivative is more soluble in organic solvents due to its ketone group.

Pharmacological and Industrial Relevance

- Pharmacopeial Standards : While the target compound lacks direct pharmacopeial data, tetrahydronaphthalene carboxamides and nitriles are subject to sterility and pH testing, suggesting regulatory considerations for bioactive analogs.

- Lumping Strategy : Compounds with similar backbones (e.g., tetrahydronaphthalene cores) may be grouped in computational models, though bromine and hydroxyl substituents would necessitate distinct reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.